3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1356483-70-9
VCID: VC11710985
InChI: InChI=1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F
Molecular Formula: C12H17BFNO2
Molecular Weight: 237.08 g/mol

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1356483-70-9

Cat. No.: VC11710985

Molecular Formula: C12H17BFNO2

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1356483-70-9

Specification

CAS No. 1356483-70-9
Molecular Formula C12H17BFNO2
Molecular Weight 237.08 g/mol
IUPAC Name 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Standard InChI Key PILYRFHMMPSECJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reflects its structural features:

  • A pyridine ring substituted at the 3-position with fluorine, the 4-position with a methyl group, and the 5-position with a pinacol boronate ester.

  • The boronate ester group consists of a boron atom bonded to two oxygen atoms and two methyl-substituted carbon atoms, forming a stable dioxaborolane ring .

The molecular formula is C₁₂H₁₇BFNO₂, with a molecular weight of 237.08 g/mol.

Physical Properties

Key physicochemical data include:

PropertyValue/DescriptionSource
Physical state (20°C)Solid
Storage temperatureUnder inert gas at 2–8°C
Melting pointNot reported
Boiling point292.4±25.0 °C (predicted)
Density1.09±0.1 g/cm³ (predicted)
SolubilityLikely soluble in organic solvents

The compound’s stability under refrigeration and inert conditions makes it suitable for long-term storage in laboratory settings .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves:

  • Borylation of Halopyridines: A halogenated pyridine precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

  • Functional Group Introduction: Fluorine and methyl groups are introduced via electrophilic substitution or directed ortho-metalation strategies prior to borylation .

Example Reaction:

3-Fluoro-4-methyl-5-bromopyridine+B2pin2Pd catalystTarget Compound+Byproducts\text{3-Fluoro-4-methyl-5-bromopyridine} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹¹B NMR shows a peak near 30 ppm, characteristic of boronate esters. ¹H NMR confirms substituent positions via coupling patterns.

  • Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 238.09).

  • X-ray Crystallography: Limited data exist, but analogous structures exhibit planar boronate rings orthogonal to the pyridine plane .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester partner in palladium-catalyzed couplings to form biaryl linkages:

R-X+Target CompoundPd(0)R-Pyridine Derivative+X-Bpin\text{R-X} + \text{Target Compound} \xrightarrow{\text{Pd(0)}} \text{R-Pyridine Derivative} + \text{X-Bpin}
  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents.

  • Materials Science: Constructs conjugated polymers for organic electronics.

Limitations and Optimization

  • Steric Hindrance: The methyl group at the 4-position may reduce reaction rates with bulky substrates.

  • Protodeboronation: Acidic or aqueous conditions can degrade the boronate group, necessitating anhydrous reaction setups .

Hazard StatementPrecautionary MeasuresSource
H315: Skin irritationWear gloves and protective clothing
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in ventilated areas

Comparative Analysis with Related Boronate Esters

CompoundCASMolecular FormulaKey Differences
2-Fluoro-5-(dioxaborolan-2-yl)pyridine444120-95-0C₁₁H₁₅BFNO₂No methyl group; different substitution pattern
3-Fluoro-4-(dioxaborolan-2-yl)pyridine458532-88-2C₁₁H₁₅BFNO₂Methyl group absent

The methyl group in the target compound enhances steric bulk, potentially improving selectivity in certain coupling reactions compared to analogs.

Future Perspectives and Research Directions

  • Catalyst Development: Designing palladium ligands to mitigate steric effects in couplings.

  • Biological Screening: Exploring antimicrobial or anticancer activity of derived compounds.

  • Green Chemistry: Developing solvent-free or aqueous reaction conditions to minimize waste.

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